Terodiline is a pharmaceutical compound primarily classified as an antispasmodic agent. It is utilized in the treatment of overactive bladder and related conditions. Terodiline acts by inhibiting certain ion channels, particularly calcium channels, which are crucial for muscle contraction and neurotransmitter release. The compound was initially developed for its potential benefits in managing urinary incontinence and has been subject to various studies examining its efficacy and safety.
Terodiline is categorized under the class of drugs known as antimuscarinics, which are used to manage symptoms of urinary urgency and frequency. Its chemical structure is closely related to other compounds used in similar therapeutic contexts, such as tolterodine. Terodiline's mechanism involves modulation of calcium channel activity, affecting smooth muscle contraction in the bladder .
The synthesis of terodiline typically involves multi-step organic reactions starting from simpler precursors. Key methods include:
The synthetic pathway often includes the formation of intermediates that undergo further transformations to yield terodiline. For instance, the synthesis may involve:
The molecular formula of terodiline is , indicating it contains 19 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms. The compound features a complex structure that includes:
The molecular weight of terodiline is approximately 284.41 g/mol. Its structural representation can be visualized through various chemical drawing software or databases, which highlight its stereochemistry and functional groups .
Terodiline undergoes several chemical reactions relevant to its pharmacological activity:
The inhibition constants (IC50) for terodiline on calcium channels have been reported, with values indicating significant potency at micromolar concentrations. For instance, IC50 values for peak calcium currents range from 6 μM to 12 μM depending on experimental conditions .
Terodiline functions primarily as a calcium channel blocker. By inhibiting calcium entry into cells, it reduces neurotransmitter release and smooth muscle contraction in the bladder. This action alleviates symptoms associated with overactive bladder by decreasing detrusor muscle excitability.
In experimental settings, terodiline has shown use-dependent inhibition characteristics; its blocking effect increases with higher stimulation frequencies of the cardiac or smooth muscle cells . This mechanism underlies its therapeutic effects while also raising considerations regarding potential side effects related to cardiac function.
Relevant data on its solubility and stability are crucial for formulation development in pharmaceutical applications.
Terodiline has been primarily researched for its applications in treating urinary disorders such as:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: